Cas no 1781552-22-4 (3-(1-acetylazetidin-2-yl)propanoic acid)
3-(1-acetylazetidin-2-yl)propanoic acid Chemical and Physical Properties
Names and Identifiers
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- 3-(1-acetylazetidin-2-yl)propanoic acid
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- Inchi: 1S/C8H13NO3/c1-6(10)9-5-4-7(9)2-3-8(11)12/h7H,2-5H2,1H3,(H,11,12)
- InChI Key: FBRCJGMPXFNNFI-UHFFFAOYSA-N
- SMILES: O=C(C)N1CCC1CCC(=O)O
Computed Properties
- Exact Mass: 171.08954328g/mol
- Monoisotopic Mass: 171.08954328g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 12
- Rotatable Bond Count: 3
- Complexity: 203
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -0.2
- Topological Polar Surface Area: 57.6Ų
3-(1-acetylazetidin-2-yl)propanoic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-28271095-0.05g |
3-(1-acetylazetidin-2-yl)propanoic acid |
1781552-22-4 | 0.05g |
$1212.0 | 2023-09-09 | ||
| Enamine | EN300-28271095-0.1g |
3-(1-acetylazetidin-2-yl)propanoic acid |
1781552-22-4 | 0.1g |
$1269.0 | 2023-09-09 | ||
| Enamine | EN300-28271095-0.25g |
3-(1-acetylazetidin-2-yl)propanoic acid |
1781552-22-4 | 0.25g |
$1328.0 | 2023-09-09 | ||
| Enamine | EN300-28271095-0.5g |
3-(1-acetylazetidin-2-yl)propanoic acid |
1781552-22-4 | 0.5g |
$1385.0 | 2023-09-09 | ||
| Enamine | EN300-28271095-1.0g |
3-(1-acetylazetidin-2-yl)propanoic acid |
1781552-22-4 | 1g |
$1643.0 | 2023-05-25 | ||
| Enamine | EN300-28271095-2.5g |
3-(1-acetylazetidin-2-yl)propanoic acid |
1781552-22-4 | 2.5g |
$2828.0 | 2023-09-09 | ||
| Enamine | EN300-28271095-5.0g |
3-(1-acetylazetidin-2-yl)propanoic acid |
1781552-22-4 | 5g |
$4764.0 | 2023-05-25 | ||
| Enamine | EN300-28271095-10.0g |
3-(1-acetylazetidin-2-yl)propanoic acid |
1781552-22-4 | 10g |
$7065.0 | 2023-05-25 | ||
| Enamine | EN300-28271095-1g |
3-(1-acetylazetidin-2-yl)propanoic acid |
1781552-22-4 | 1g |
$1442.0 | 2023-09-09 | ||
| Enamine | EN300-28271095-5g |
3-(1-acetylazetidin-2-yl)propanoic acid |
1781552-22-4 | 5g |
$4184.0 | 2023-09-09 |
3-(1-acetylazetidin-2-yl)propanoic acid Related Literature
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Mei-Yu Xu,Ya-Ting Wang,Qing-Ling Ni,Zi-Hao Zhang,Guang-Ming Liang,Liu-Cheng Gui Dalton Trans., 2016,45, 4993-4997
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M. Sheykhan,S. Khani,S. Shaabanzadeh,M. Joafshan Green Chem., 2017,19, 5940-5948
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Mark D. Allendorf,Alauddin Ahmed,Tom Autrey,Jeffrey Camp,Eun Seon Cho,Maciej Haranczyk,Abhi Karkamkar,Di-Jia Liu,Katie R. Meihaus,Iffat H. Nayyar,Roman Nazarov,Donald J. Siegel,Vitalie Stavila,Jeffrey J. Urban,Srimukh Prasad Veccham,Brandon C. Wood Energy Environ. Sci., 2018,11, 2784-2812
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Masrudin Md Yusoff,Muggundha Raoov,Noorfatimah Yahaya,Noorashikin Md Salleh RSC Adv., 2017,7, 35832-35844
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Huabin Zhang,Shaowu Du CrystEngComm, 2014,16, 4059-4068
Additional information on 3-(1-acetylazetidin-2-yl)propanoic acid
Comprehensive Overview of 3-(1-acetylazetidin-2-yl)propanoic acid (CAS No. 1781552-22-4): Properties, Applications, and Research Insights
3-(1-acetylazetidin-2-yl)propanoic acid (CAS No. 1781552-22-4) is a specialized organic compound that has garnered significant attention in pharmaceutical and biochemical research due to its unique structural features. The compound belongs to the class of azetidine derivatives, which are increasingly explored for their potential in drug discovery and medicinal chemistry. Its molecular formula, C8H13NO3, highlights a combination of an acetylazetidine ring and a propanoic acid side chain, offering versatile reactivity for synthetic applications.
In recent years, the demand for azetidine-based compounds has surged, driven by their role as bioisosteres in drug design. Researchers frequently search for "3-(1-acetylazetidin-2-yl)propanoic acid synthesis" or "azetidine derivatives in drug development," reflecting the compound's relevance in addressing challenges like metabolic stability and bioavailability. The acetyl group in this molecule enhances its lipophilicity, a critical factor in optimizing pharmacokinetic properties, while the propanoic acid moiety provides a handle for further functionalization.
The compound's applications extend to peptide mimetics and small-molecule inhibitors, areas where precision in molecular design is paramount. For instance, its incorporation into scaffolds targeting enzyme modulation or receptor binding has been explored in preclinical studies. Notably, the rise of AI-driven drug discovery has amplified interest in such niche chemicals, as computational models predict their interactions with biological targets more efficiently.
From a synthetic perspective, 3-(1-acetylazetidin-2-yl)propanoic acid is often synthesized via ring-opening reactions or N-acylation of azetidine precursors. Laboratories focusing on high-throughput screening prioritize this compound for its modularity in generating diverse analogs. Environmental and safety considerations are also addressed, with non-hazardous handling protocols aligning with modern green chemistry principles.
Market trends indicate growing inquiries about "CAS 1781552-22-4 suppliers" and "custom synthesis of azetidine carboxylic acids," underscoring its commercial viability. As the pharmaceutical industry shifts toward targeted therapies, compounds like 3-(1-acetylazetidin-2-yl)propanoic acid are poised to play a pivotal role in next-generation therapeutics. Future research may explore its utility in bioconjugation or as a linker in prodrug systems, further expanding its scientific footprint.
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